2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)-
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Overview
Description
2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- is an organic compound with the molecular formula C15H20O2S. This compound is a derivative of cyclohexenone, which is a versatile intermediate used in the synthesis of various chemical products such as pharmaceuticals and fragrances . The presence of methoxy, dimethyl, and phenylthio groups in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5,5-dimethylcyclohex-2-enone with a phenylthiol reagent under acidic or basic conditions . The reaction typically requires a catalyst such as a Lewis acid or a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene derivatives using oxidizing agents such as hydrogen peroxide and vanadium catalysts . This method allows for the large-scale production of the compound with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- include:
- 2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-
- 2-Cyclohexen-1-one, 3-ethoxy-5,5-dimethyl-
- 3,5-Dimethyl-2-cyclohexen-1-one
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-2-(phenylthio)- lies in its phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
Properties
CAS No. |
61908-10-9 |
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Molecular Formula |
C15H18O2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-methoxy-5,5-dimethyl-2-phenylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O2S/c1-15(2)9-12(16)14(13(10-15)17-3)18-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
VAWUGFFTFXZKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SC2=CC=CC=C2)OC)C |
Origin of Product |
United States |
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